4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Introduction to Structure and Classification
Historical Development of Oxadiazole-Sulfonamide Hybrid Molecules
The evolution of oxadiazole-sulfonamide hybrids traces back to early synthetic efforts in the 2010s, where researchers sought to merge the metabolic stability of oxadiazoles with the target specificity of sulfonamides. Initial work by Naser and Majeed (2015) established foundational methods for synthesizing 1,3,4-oxadiazole-sulfonamide derivatives via hydrazide intermediates. Subsequent studies revealed their antibacterial potential, exemplified by OX11, a 1,2,4-oxadiazole-sulfonamide hybrid that disrupted Escherichia coli biofilms at 15.75 μg/mL MIC values. By 2020, anticancer applications emerged, with OX27 inhibiting carbonic anhydrase IX (CAIX) at 0.74 μM IC~50~ while inducing apoptosis in colorectal cancer cells. Parallel anti-inflammatory discoveries in 2025 highlighted 1,2,5-oxadiazole-sulfonamide hybrids (e.g., 4g) outperforming celecoxib in carrageenan-induced edema models. This trajectory underscores the scaffold’s adaptability across therapeutic domains.
Table 1: Key Milestones in Oxadiazole-Sulfonamide Hybrid Research
Structural Classification in Medicinal Chemistry
The target compound belongs to the 1,3,4-oxadiazole sulfonamide class, characterized by:
- 1,3,4-Oxadiazole Core : A five-membered ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and π-π stacking interactions.
- Sulfonamide Linkage (-SO~2~NH-) : Imparts hydrogen-bonding capacity and acidity (pK~a~ ≈ 10), facilitating enzyme active-site binding.
- Furan-2-yl Substituent : Introduces planar aromaticity and potential for hydrophobic interactions, as seen in EGFR inhibitors.
- 3,4-Dihydroquinoline Moiety : A partially saturated bicyclic system that modulates lipophilicity and membrane permeability.
Comparative analysis with earlier hybrids reveals strategic substitutions: replacing thiazole (OX12) with furan optimizes steric compatibility, while the dihydroquinoline sulfonyl group enhances solubility over purely aromatic systems.
Significance in Heterocyclic Chemistry Research
Oxadiazole-sulfonamide hybrids occupy a unique niche in heterocyclic chemistry due to their dual pharmacophoric action. The oxadiazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues (e.g., Lys758 in EGFR), while the sulfonamide group anchors to zinc-containing enzymes like CAIX. Synergistic effects emerge in hybrids such as OX11, where combining these motifs reduced Klebsiella pneumoniae biofilm mass by 92%. Furthermore, the furan substituent in the target compound may engage in CH-π interactions, a feature underutilized in earlier derivatives.
Research Objectives and Rationale
Current investigations prioritize:
- Synthetic Optimization : Refining coupling efficiency between dihydroquinoline sulfonyl chlorides and oxadiazole benzamides.
- Multitarget Profiling : Evaluating dual inhibition of CAIX and biofilm-associated proteins, leveraging precedents like OX27’s antiproliferative/anti-CAIX synergy.
- Structural Dynamics : Resolving how the dihydroquinoline moiety’s conformational flexibility (vs. fully aromatic quinolines) affects target binding through molecular dynamics simulations.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c27-20(23-22-25-24-21(31-22)19-8-4-14-30-19)16-9-11-17(12-10-16)32(28,29)26-13-3-6-15-5-1-2-7-18(15)26/h1-2,4-5,7-12,14H,3,6,13H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSCWARKDMHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,4-dihydroquinoline derivative: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Introduction of the sulfonyl group: The 3,4-dihydroquinoline derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with the furan ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final coupling to form the benzamide: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
-
Sulfonamide group (-SO₂-NH-) : Susceptible to hydrolysis under acidic or basic conditions, potentially releasing the dihydroquinoline moiety.
-
Oxadiazole ring : May undergo electrophilic substitution or nucleophilic attack, depending on the substituents. The furan-2-yl group enhances electron-rich character, favoring electrophilic reactions .
-
Benzamide backbone : The amide bond is stable under most conditions but can hydrolyze to form carboxylic acid under strong acidic/basic conditions .
Key reactions include :
-
Hydrolysis of sulfonamide :
(R = dihydroquinoline, Ar = benzamide-oxadiazole fragment). -
Nucleophilic aromatic substitution : The oxadiazole ring may react with nucleophiles (e.g., amines) under high-temperature conditions .
Biological Interactions
The compound’s reactivity in biological systems is influenced by its structural features:
-
Sulfonamide group : Binds to metalloenzymes (e.g., carbonic anhydrases) via coordination to zinc ions, as observed in similar compounds .
-
Oxadiazole ring : Forms hydrogen bonds and hydrophobic interactions with target proteins (e.g., β-lactamases or kinases) .
Docking studies reveal:
-
The sulfonamide group interacts with Thr200 and His119 residues in target proteins .
-
The oxadiazole ring engages in π-π stacking with aromatic residues (e.g., Trp210) .
Experimental Validation
Spectral and analytical data from related compounds confirm reaction outcomes:
-
1H NMR : Amide protons resonate at δ 10.09–10.54 ppm, while sulfonamide NH₂ protons appear at δ 7.28 ppm .
-
Mass spectrometry : Molecular ion peaks confirm the molecular formula (e.g., C₂₂H₂₀N₄O₆S).
Structural Comparisons
| Compound | Key Features | Activity |
|---|---|---|
| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Dioxin moiety, oxadiazole | Antimicrobial |
| N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Furan substituent | Anticancer |
| Current compound | Sulfonamide + dihydroquinoline | Enzyme inhibition |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing quinoline and oxadiazole derivatives. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action : The compound may act by inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that similar quinoline-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole ring can enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The furan and quinoline components are known for their ability to target bacterial DNA gyrase, making them suitable candidates for developing new antibiotics:
- Mechanism of Action : By inhibiting DNA gyrase, the compound disrupts bacterial DNA replication and transcription processes .
- Research Findings : Studies have demonstrated that derivatives of this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the substituents on the furan and oxadiazole rings .
Synthesis and Derivatives
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
- Formation of the Quinoline Sulfonamide : The initial step involves synthesizing the quinoline sulfonamide by reacting 3,4-dihydroquinoline with a sulfonyl chloride.
- Oxadiazole Ring Formation : The subsequent step includes cyclization reactions to form the oxadiazole ring using appropriate precursors such as furan derivatives.
- Final Coupling : The final product is obtained through coupling reactions that link the quinoline sulfonamide with the oxadiazole derivative.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 4-methoxyphenyl group (LogP 3.2, ) reduces lipophilicity compared to the triethoxyphenyl analog (LogP >4.0, ) due to increased hydrophobic ethoxy chains. The furan-2-yl group in the target compound likely lowers LogP compared to bulkier aryl substituents (e.g., quinoxalinyl, ).
Molecular Weight Trends :
- Bulky substituents (e.g., triethoxyphenyl, ) increase molecular weight (>580 g/mol), which may hinder blood-brain barrier penetration.
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that integrates various pharmacologically relevant structural motifs. This article explores its biological activities, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound features:
- A dihydroquinoline moiety, which is known for its diverse biological activities.
- A sulfonamide group that enhances solubility and bioactivity.
- An oxadiazole ring , which has been associated with anti-inflammatory and antimicrobial properties.
- A furan substituent that contributes to the compound's reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 460.48 g/mol.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group in this compound may enhance its antibacterial efficacy by disrupting folic acid synthesis in bacteria.
Anticancer Potential
Several studies have highlighted the potential of similar compounds as anticancer agents. For example, benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression . The incorporation of the oxadiazole ring in this compound suggests a potential mechanism for inhibiting tumor growth through modulation of signaling pathways associated with cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing furan and oxadiazole rings are well-documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The dual action of this compound could provide therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial activity of oxadiazole derivatives, compounds similar to our target compound demonstrated significant inhibition against multi-drug resistant strains of bacteria . The structure-activity relationship (SAR) analysis indicated that modifications to the furan and oxadiazole groups could enhance activity.
- Anticancer Activity : A series of benzamide derivatives were synthesized and tested for their anticancer properties. One notable finding was that compounds with an oxadiazole moiety exhibited high potency against RET kinase, which is implicated in various cancers . This suggests that our target compound may also exhibit similar properties.
- Inflammatory Response Modulation : In vitro studies showed that related compounds reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) . This indicates a potential application for inflammatory diseases.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
